molecular formula C25H25FN4O2S B14251837 3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole CAS No. 332011-98-0

3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole

Cat. No.: B14251837
CAS No.: 332011-98-0
M. Wt: 464.6 g/mol
InChI Key: JCVGXFCGRDBMDV-UHFFFAOYSA-N
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Description

3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorine atom, and a sulfonyl group attached to an indazole core

Preparation Methods

The synthesis of 3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole can be compared with other similar compounds, such as:

  • 4-{3-[(4-Benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone
  • N-Benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

These compounds share structural similarities, such as the presence of a piperazine ring and sulfonyl group, but differ in other aspects, such as the core structure and specific substituents

Properties

CAS No.

332011-98-0

Molecular Formula

C25H25FN4O2S

Molecular Weight

464.6 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole

InChI

InChI=1S/C25H25FN4O2S/c1-19-7-10-22(11-8-19)33(31,32)30-24-17-21(26)9-12-23(24)25(27-30)29-15-13-28(14-16-29)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3

InChI Key

JCVGXFCGRDBMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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